4,5-Dihydropiperlonguminine
Overview
Description
4,5-Dihydropiperlonguminine is a naturally occurring compound found in the Piperaceae family, particularly in the seeds of Piper tuberculatum Jacq. It is known for its insecticidal properties and potential therapeutic applications. The compound has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dihydropiperlonguminine can be synthesized through the extraction and purification of Piper tuberculatum seeds. The powdered seeds are extracted with hexane using a Soxhlet apparatus, followed by purification through column chromatography on silica gel with hexane-ethyl acetate as the mobile phase .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Piper tuberculatum seeds. The process includes drying the seeds, extracting with solvents, and purifying the compound using chromatographic techniques. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly used for standardization and quality control .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydropiperlonguminine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: Substitution reactions can occur at the amide or benzodioxole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
4,5-Dihydropiperlonguminine has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying amide chemistry and reaction mechanisms.
Industry: It is used in the formulation of natural insecticides and pesticides.
Mechanism of Action
The mechanism of action of 4,5-Dihydropiperlonguminine involves its interaction with biological targets, leading to various effects:
Insecticidal Action: The compound disrupts the nervous system of insects, leading to paralysis and death.
Anticancer Activity: It generates reactive oxygen species (ROS) that induce apoptosis in cancer cells.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
4,5-Dihydropiperlonguminine is compared with other similar compounds, such as:
Piperine: Found in black pepper, known for its bioenhancing properties.
Piperlongumine: Known for its potent anticancer activity through ROS generation.
Pellitorine: Exhibits insecticidal and analgesic properties.
Uniqueness: this compound is unique due to its specific insecticidal properties and potential therapeutic applications, making it a valuable compound for both agricultural and medical research .
Properties
IUPAC Name |
(E)-5-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)pent-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12(2)10-17-16(18)6-4-3-5-13-7-8-14-15(9-13)20-11-19-14/h4,6-9,12H,3,5,10-11H2,1-2H3,(H,17,18)/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGDXLXTJVRNEA-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CCCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/CCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310427 | |
Record name | 4,5-Dihydropiperlonguminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Dihydropiperlonguminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23512-53-0 | |
Record name | 4,5-Dihydropiperlonguminine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23512-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydropiperlonguminine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dihydropiperlonguminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C | |
Record name | 4,5-Dihydropiperlonguminine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041488 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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